N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide

Description

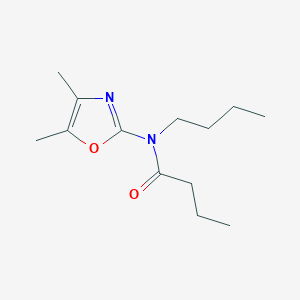

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide is a substituted butanamide derivative characterized by a central butanamide backbone modified with a butyl group and a 4,5-dimethyloxazole moiety. Structural validation of this compound, as with many small molecules, likely employs crystallographic tools such as the SHELX system , which is widely used for refining and validating molecular structures.

Properties

CAS No. |

57068-39-0 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C13H22N2O2/c1-5-7-9-15(12(16)8-6-2)13-14-10(3)11(4)17-13/h5-9H2,1-4H3 |

InChI Key |

YBBCMBBSVKFLHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=C(O1)C)C)C(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the condensation of butylamine with 4,5-dimethyl-2-oxazolone under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like sodium methoxide to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced nitrogen functionality.

Substitution: Compounds with new functional groups replacing the butyl or dimethyl groups.

Scientific Research Applications

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other butanamide derivatives, particularly those featuring oxazole or related heterocyclic substituents. Below is a comparative analysis based on evidence from Pharmacopeial Forum and market reports:

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Key Findings:

Substituent Impact on Bioactivity: The 4,5-dimethyloxazole group in the target compound may enhance metabolic stability compared to simpler alkyl amides, as oxazole rings are known to resist enzymatic degradation . However, its bioactivity is likely less specialized than Compounds m/n, which feature phenoxy and hydroxy groups that mimic natural substrates in enzyme-binding pockets.

Industrial vs. Pharmaceutical Utility :

- The target compound’s simpler structure aligns with applications in agrochemicals or as synthetic intermediates, whereas N,N'-1,4-phenylenebis derivatives () are utilized in dyes and polymers due to their aromatic and reactive triazine groups .

Stereochemical Considerations :

- Unlike Compounds m/n, which require precise stereochemical control for drug efficacy, the target compound lacks chiral centers, simplifying synthesis and reducing production costs .

Research and Market Implications

- Synthesis and Scalability : The absence of stereocenters in this compound suggests scalability advantages over pharmacopeial analogs, aligning with industrial demand for high-throughput production .

- Data Gaps : While market reports () highlight consumption trends for butanamides, specific pharmacological or toxicological data for the target compound remains sparse, underscoring the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.